molecular formula C47H74O18 B1219800 Araloside A CAS No. 7518-22-1

Araloside A

Cat. No. B1219800
CAS RN: 7518-22-1
M. Wt: 927.1 g/mol
InChI Key: KQSFNXMDCOFFGW-UGBTYEQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Araloside A involves bioassay-guided separation procedures from the root bark of Aralia elata. It is recognized for its significant pharmacological activities, including stimulating fibrinolysis, preventing coagulation, inhibiting renin activity, and decreasing blood pressure. However, specific details on the synthetic pathways for Araloside A are limited in the available literature.

Molecular Structure Analysis

Araloside A has a complex molecular structure characteristic of triterpenoid saponins. This structure is critical for its interaction with biological systems, influencing its absorption, distribution, metabolism, and excretion in the body. Molecular docking studies have revealed the potential of Araloside A to bind to specific proteins, indicating a highly selective interaction mechanism at the molecular level, although detailed structural analysis remains scarce.

Chemical Reactions and Properties

Araloside A undergoes various chemical reactions in the body, leading to the formation of intermediate metabolites such as biosid and monosid of oleanolic acid, with oleanolic acid being the final metabolite. These reactions are crucial for its biological activities and are influenced by the presence of specific functional groups in its structure.

Physical Properties Analysis

The physical properties of Araloside A, including its solubility and stability, are influenced by its molecular structure. The compound shows poor absolute bioavailability, which is attributed to its complex saponin structure, affecting its absorption mechanisms in the intestine. Modifications in its structure, such as hydrolyzation, can alter its physical properties, including viscosity, solubility, and taste.

Chemical Properties Analysis

The chemical properties of Araloside A, such as its reactivity and interactions with biological molecules, are determined by its triterpenoid saponin structure. The compound's ability to interact with efflux transporters and undergo hydrolytic reactions suggests a diverse chemical behavior in biological systems. Its chemical interactions are crucial for its pharmacological effects and its potential use in treating various conditions.

  • Lee et al., 2005 on its antiulcer properties.
  • Yang et al., 2018 on its intestinal absorption mechanisms.
  • Ting, 2014 on the effect of hydrolyzing with β-glucosidase on its properties.

Scientific Research Applications

Absorption Mechanisms

Araloside A, a triterpenoid saponin, demonstrates various pharmacological activities like stimulating fibrinolysis and decreasing blood pressure. A study by Yang et al. (2018) investigated its absorption mechanisms using a Caco-2 cell monolayer and a single-pass intestinal perfusion in situ model. The research found that araloside A's intestinal absorption involves multiple transport pathways, including passive diffusion and the participation of efflux transporters (Yang et al., 2018).

Antitumor Effects

Research by Liu Yu et al. (2011) explored araloside A's antitumor effects on human kidney cancer cell lines. The study found that araloside A causes a considerable reduction in cellular viability of kidney cancer cells in a dose- and time-dependent manner, suggesting its significant antitumor potential (Liu Yu et al., 2011).

Antiulcer Constituent

A study by Lee et al. (2005) identified araloside A as a potent inhibitor of gastric lesion and ulcer formation in rats. This compound showed a significant reduction of HCl.ethanol-induced gastric lesions and aspirin-induced gastric ulcers, indicating its effectiveness as an antiulcer constituent (Lee et al., 2005).

Antioxidant Effects

Tian et al. (2021) discovered that araloside A, when coadministered with L-ascorbic acid, exhibits strong synergistic antioxidant effects. This study is significant as it supports the potential use of araloside A and L-ascorbic acid in functional foods for combating diseases caused by oxidative stress (Tian et al., 2021).

Anti-inflammatory and Anti-cancer Activities

Research by Lee et al. (2018) on the anti-inflammatory and anti-cancer activities of araloside A showed that it inhibits the production of NO in macrophages and exhibits cytotoxicity against certain cancer cell lines, providing fundamental information for its use as an agent against inflammation and cancer (Lee et al., 2018).

Tissue Distribution

A study by Guo et al. (2017) on the tissue distribution of araloside A in rats found that it is primarily distributed in liver tissue, correlating with its common use in treating hepatic diseases. The study also indicates that araloside A can pass through the blood-brain barrier, providing a basis for its study in brain tissue (Guo et al., 2017).

Safety And Hazards

Araloside A is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It is also toxic and poses a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to unborn child .

properties

IUPAC Name

(2S,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-33(55)30(52)28(50)23(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)31(53)35(36(64-40)37(57)58)63-38-32(54)29(51)24(20-49)60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58)/t22-,23+,24-,25-,26+,27-,28+,29-,30-,31+,32+,33+,34+,35-,36-,38-,39-,40+,44-,45+,46+,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSFNXMDCOFFGW-GNDIVNLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H74O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801045681
Record name Araloside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801045681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

927.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Araloside A

CAS RN

7518-22-1
Record name Chikusetsusaponin IV
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7518-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Araloside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801045681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARALOSIDE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32BF7Y358G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
307
Citations
EB Lee, OJ Kim, SS Kang, C Jeong - Biological and Pharmaceutical …, 2005 - jstage.jst.go.jp
… The acute toxicity of araloside A expressed as the LD50 value in … araloside A is the main constituent with antiulcer action of the root bark of A. elata, the relative potency of araloside A …
Number of citations: 74 www.jstage.jst.go.jp
Y Ding, Q Zhao, L Wang - Chemico-biological interactions, 2019 - Elsevier
… In addition, we found that araloside A inhibited the nuclear factor kappa B pathway and … a similar role to araloside A in MH7A cells. Taken together, araloside A exerted pro-apoptotic and …
Number of citations: 17 www.sciencedirect.com
JH Lee, JS Kim, SD Shin - Journal of Applied Pharmaceutical …, 2018 - japsonline.com
… was susceptible to araloside A-mediated cytotoxicity. However, the araloside A did not cause … Taken together, our results indicated that the araloside A had the anti-inflammatory activity …
Number of citations: 4 japsonline.com
H He, X Li, H Yu, S Zhu, Y He, K Komatsu… - Journal of natural …, 2019 - Springer
The aim of this study was to elucidate the gastroprotective activity and possible mechanism of involvement of araloside A (ARA) against ethanol- and aspirin-induced gastric ulcer in …
Number of citations: 41 link.springer.com
L Yu, L Jinfeng, L Zhenhong, L Yanju… - African Journal of …, 2011 - academicjournals.org
… important constituent extracted from Aralia elata, Araloside A … Araloside A may induce cell apoptosis in renal cell carcinoma. We therefore examined the antitumor effects of Araloside A …
Number of citations: 16 academicjournals.org
Y Tian, X Zhang, M Du, F Li, M Xiao… - Oxidative Medicine and …, 2021 - hindawi.com
… In this study, coadministered araloside A and L-ascorbic acid … Individual and combined pretreatment with araloside A and L-… Our study is the first investigation of araloside A and L-…
Number of citations: 11 www.hindawi.com
IV Kazeev, OA Bocharova, VE Shevchenko… - … of Chemical Engineering, 2020 - Springer
… For example, araloside A is oleanolic acid with sequentially attached residues of glucose, arabinose, and glucuronic acid. In araloside B, in addition to glucose, two arabinose residues …
Number of citations: 5 link.springer.com
H Yang, B Zhai, Y Fan, J Wang, J Sun, Y Shi… - Biomedicine & …, 2018 - Elsevier
… In this study, the absorption mechanisms of araloside A were … , and the susceptibility of araloside A absorption process to … of intestinal absorption of araloside A may involve multiple …
Number of citations: 32 www.sciencedirect.com
Y Tian, Z Ou, F Li, W Fan, H Ren, W Yang, L Pan… - Journal of Functional …, 2023 - Elsevier
… Araloside A is the most abundant active ingredient of Aralia … This study investigated the interaction between Araloside A … The results showed that only the combination of Araloside A and …
Number of citations: 0 www.sciencedirect.com
AN Shikov, ON Pozharitskaya, VG Makarov - Phytomedicine, 2016 - Elsevier
… araloside A (1) on human kidney cancer cell lines GRC-1 and 786-O were examined in vitro. Araloside A … was also higher in cells treated with araloside A than in untreated cells. The real…
Number of citations: 60 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.